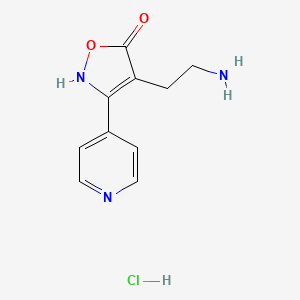
4-(1,3-Dithian-2-yl)-3,5-dimethyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole is an organic compound that features a unique combination of a dithiane ring and an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole typically involves the reaction of 1,3-dithiane with a suitable isoxazole precursor. One common method includes the use of organolithium reagents to facilitate the nucleophilic addition to the isoxazole ring . The reaction conditions often involve low temperatures (around -78°C) and anhydrous solvents such as tetrahydrofuran (THF) to ensure high regioselectivity and yield .
Industrial Production Methods
While specific industrial production methods for 4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and employing efficient purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dithiane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Organolithium reagents or Grignard reagents are often used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mécanisme D'action
The mechanism by which 4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole exerts its effects involves interactions with specific molecular targets. The dithiane ring can act as a protecting group for carbonyl compounds, while the isoxazole ring can participate in various biochemical pathways. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing properties of its substituents .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiane: Known for its use as a carbonyl protecting group and in the formation of carbon-carbon bonds.
1,3-Dithiolane: Similar to 1,3-dithiane but with a different ring size, affecting its reactivity and applications.
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents, leading to varied biological activities and chemical properties.
Uniqueness
4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole is unique due to the combination of the dithiane and isoxazole rings, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
201008-69-7 |
|---|---|
Formule moléculaire |
C9H13NOS2 |
Poids moléculaire |
215.3 g/mol |
Nom IUPAC |
4-(1,3-dithian-2-yl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C9H13NOS2/c1-6-8(7(2)11-10-6)9-12-4-3-5-13-9/h9H,3-5H2,1-2H3 |
Clé InChI |
AWFITQFOBMMTKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C2SCCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



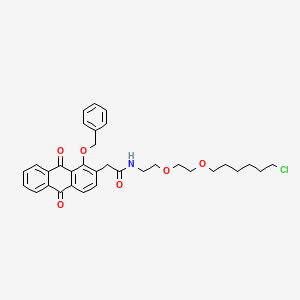
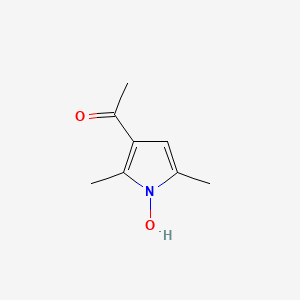
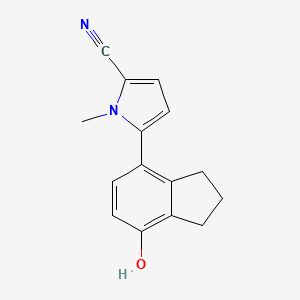

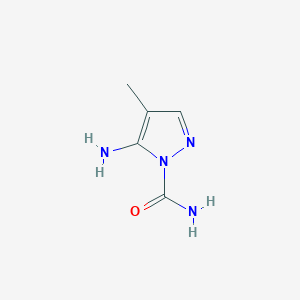

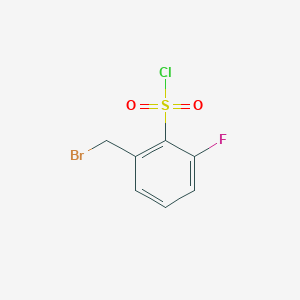
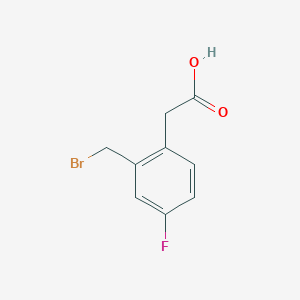
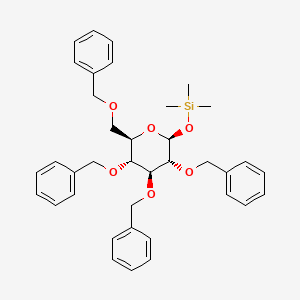
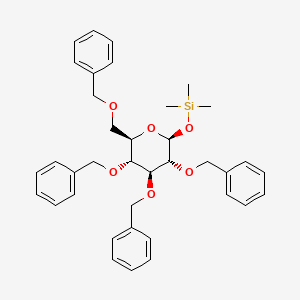

![methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12853788.png)
